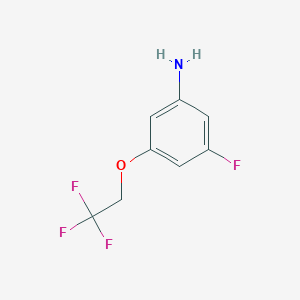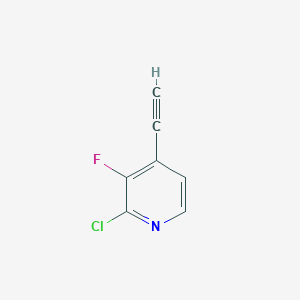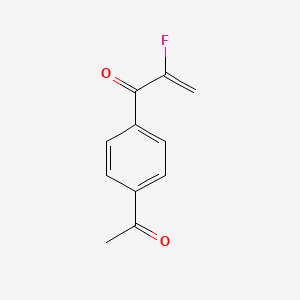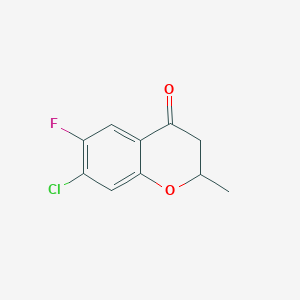
Cupric 2,2-dimethyloctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a copper salt of 2,2-dimethyloctanoic acid and is used in various industrial and scientific applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cupric 2,2-dimethyloctanoate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with 2,2-dimethyloctanoic acid. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the complete formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using copper(II) salts and 2,2-dimethyloctanoic acid. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or solvent extraction to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Cupric 2,2-dimethyloctanoate undergoes various chemical reactions, including:
Oxidation: The copper ion in the compound can be oxidized to higher oxidation states under specific conditions.
Reduction: The copper ion can also be reduced to lower oxidation states, such as copper(I) or elemental copper.
Substitution: The 2,2-dimethyloctanoate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce copper(III) compounds, while reduction reactions may yield copper(I) or elemental copper .
Applications De Recherche Scientifique
Cupric 2,2-dimethyloctanoate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its role in copper-based drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of cupric 2,2-dimethyloctanoate involves the interaction of the copper ion with various molecular targets. Copper ions can participate in redox reactions, influencing cellular processes and enzyme activities. The compound’s effects are mediated through pathways involving copper-dependent enzymes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper Caprylate: Another copper salt with similar properties but different ligand structure.
Copper(II) Butyrate: Similar copper salt with a shorter carbon chain in the ligand.
Copper Propionate: Copper salt with a propionic acid ligand.
Uniqueness
Cupric 2,2-dimethyloctanoate is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other copper salts may not be as effective .
Propriétés
Numéro CAS |
91364-56-6 |
|---|---|
Formule moléculaire |
C20H38CuO4 |
Poids moléculaire |
406.1 g/mol |
Nom IUPAC |
copper;2,2-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.Cu/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
OBVXRVXLEWTKNS-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


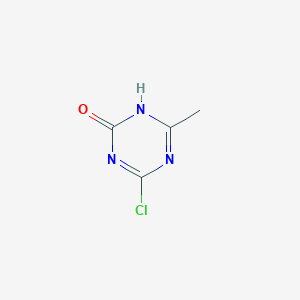


![5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12845792.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B12845798.png)
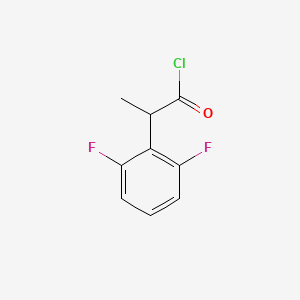
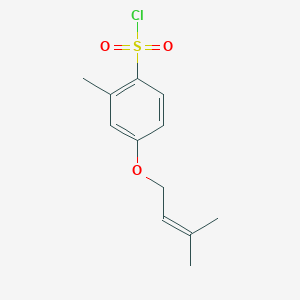
![3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid](/img/structure/B12845813.png)
![(2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B12845814.png)
![2-(2,6-Diisopropylphenyl)-3,3,6,8-tetramethyl-2-azaspiro[4.5]deca-1,7-dien-2-ium chloride hydrochloride](/img/structure/B12845815.png)
